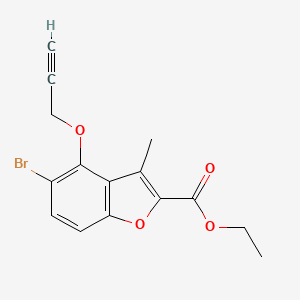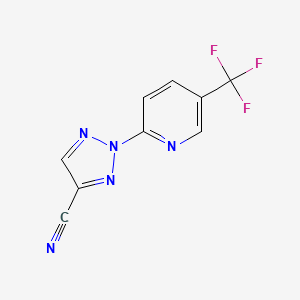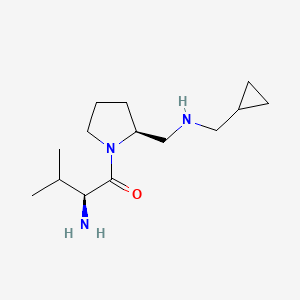
Ethyl 4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features an ethyl ester group, an allyloxy group, a bromine atom, and a methyl group attached to the benzofuran core, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Esterification: The ethyl ester group is typically introduced through esterification reactions involving carboxylic acids and ethanol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the allyloxy group or the benzofuran core using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can target the ester group or the bromine atom, using reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or Pd/C with H2 gas.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or dehalogenated products.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Applications De Recherche Scientifique
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the benzofuran core influences its reactivity in various chemical reactions, such as electrophilic aromatic substitution.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-(allyloxy)-5-chloro-3-methylbenzofuran-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-(allyloxy)-5-fluoro-3-methylbenzofuran-2-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Ethyl 4-(allyloxy)-5-iodo-3-methylbenzofuran-2-carboxylate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Ethyl4-(allyloxy)-5-bromo-3-methylbenzofuran-2-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The bromine atom, in particular, provides a site for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C15H15BrO4 |
|---|---|
Poids moléculaire |
339.18 g/mol |
Nom IUPAC |
ethyl 5-bromo-3-methyl-4-prop-2-enoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H15BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h4,6-7H,1,5,8H2,2-3H3 |
Clé InChI |
DMXLYXIGJZWNEW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC=C)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


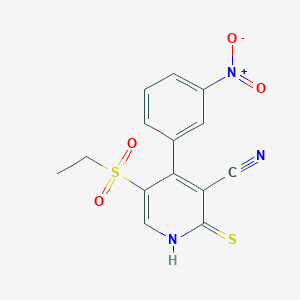
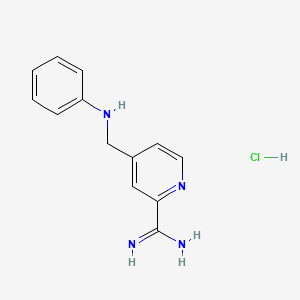
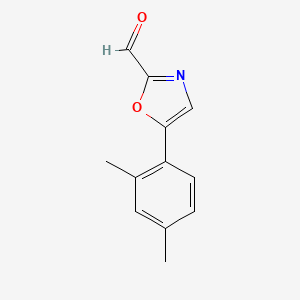
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
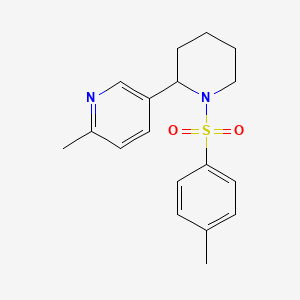
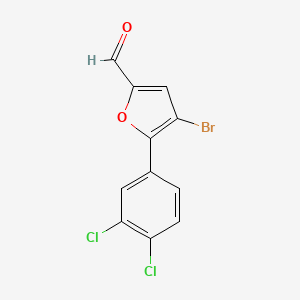

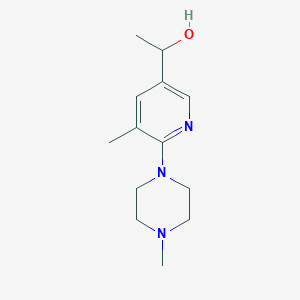
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)
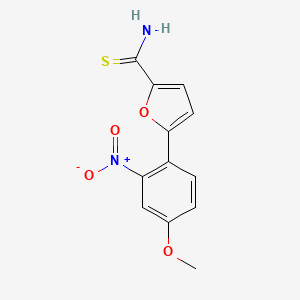
![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-propan-2-ylpropanamide](/img/structure/B15057864.png)
